5-Chlorofuro[3,2-b]pyridine 5-Chlorofuro[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 182691-76-5
VCID: VC21270889
InChI: InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
SMILES: C1=CC(=NC2=C1OC=C2)Cl
Molecular Formula: C7H4ClNO
Molecular Weight: 153.56 g/mol

5-Chlorofuro[3,2-b]pyridine

CAS No.: 182691-76-5

Cat. No.: VC21270889

Molecular Formula: C7H4ClNO

Molecular Weight: 153.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorofuro[3,2-b]pyridine - 182691-76-5

Specification

CAS No. 182691-76-5
Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
IUPAC Name 5-chlorofuro[3,2-b]pyridine
Standard InChI InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Standard InChI Key LBJDELVHPFXIRO-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1OC=C2)Cl
Canonical SMILES C1=CC(=NC2=C1OC=C2)Cl

Introduction

Chemical Properties and Structure

Basic Chemical Information

5-Chlorofuro[3,2-b]pyridine features a molecular structure that combines both oxygen and nitrogen-containing heterocycles. Its chemical formula and key identifiers are essential for researchers working with this compound in various fields of chemistry and pharmacology.

Table 1: Chemical Identifiers of 5-Chlorofuro[3,2-b]pyridine

PropertyValue
CAS Number182691-76-5
Molecular FormulaC7H4ClNO
Molecular Weight153.57 g/mol
MDL NumberMFCD15143869
InChI KeyLBJDELVHPFXIRO-UHFFFAOYSA-N
IUPAC Name5-chlorofuro[3,2-b]pyridine
SMILES NotationClC1=CC=C2OC=CC2=N1
PubChem CID10606968
PropertyValue
Physical StateSolid
Melting Point50°C to 53°C
AppearanceNot specified in available data
SolubilityLimited data available
StabilityStore in cool place; keep container tightly closed in dry and well-ventilated place; store away from strong oxidizing agents

The melting point range (50°C to 53°C) indicates the compound's purity and is an important parameter for quality control in synthesis and manufacturing processes .

Analytical Characterization

Mass Spectrometry Data

Mass spectrometry is a crucial analytical technique for compound identification and characterization. Table 3 presents predicted collision cross-section data for various adducts of 5-Chlorofuro[3,2-b]pyridine, which is valuable for analytical scientists working with this compound.

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+154.00542122.8
[M+Na]+175.98736139.1
[M+NH4]+171.03196133.3
[M+K]+191.96130133.4
[M-H]-151.99086126.8
[M+Na-2H]-173.97281131.2
[M]+152.99759126.7
[M]-152.99869126.7

This mass spectrometry data assists in the identification and quantification of 5-Chlorofuro[3,2-b]pyridine in various matrices and research contexts .

Applications and Biological Activity

Synthetic Applications

5-Chlorofuro[3,2-b]pyridine serves as an important intermediate in organic synthesis, particularly in medicinal chemistry. The presence of the chlorine atom provides a reactive site for various substitution reactions, enabling the creation of diverse derivatives with potentially enhanced biological activities .

The compound's heterocyclic structure makes it valuable for constructing more complex molecules with specific pharmacological properties. These structural modifications can be strategically designed to optimize interactions with biological targets, improving efficacy and selectivity of resulting drug candidates .

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